molecular formula C8H5F2N3O B2559447 N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide CAS No. 2249553-07-7

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide

Cat. No.: B2559447
CAS No.: 2249553-07-7
M. Wt: 197.145
InChI Key: YLWKBHMZCWRCAD-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Substituent Configuration

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide features a pyridine ring substituted with fluorine atoms at the 3- and 5-positions, a cyanomethyl group (-CH₂CN) at the 4-position, and a carboxamide group (-CONH₂) at the same position. The molecular formula is C₉H₅F₂N₃O , with a molecular weight of 223.15 g/mol.

Key Structural Features
  • Pyridine core : The aromatic ring provides planar geometry, enabling π-conjugation.
  • Cyanomethyl group : Introduces a strong electron-withdrawing effect due to the cyano (-CN) group, enhancing electrophilicity at the 4-position.
  • Carboxamide group : Participates in hydrogen bonding, influencing solubility and crystal packing.
  • Fluorine substituents : Improve metabolic stability and lipophilicity, critical for pharmaceutical applications.
Substituent Orientation

The 3,5-difluoro substitution pattern minimizes steric hindrance while maintaining electronic symmetry. The cyanomethyl group at the 4-position adopts a trans configuration relative to the pyridine ring, as inferred from analogous pyridine derivatives.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not explicitly reported in the literature. However, insights can be drawn from structurally related compounds:

Crystal Packing Trends
  • Hydrogen bonding : The carboxamide group likely forms intermolecular hydrogen bonds (N-H···O), stabilizing a crystalline lattice.
  • π-Stacking interactions : The pyridine ring may engage in face-to-face stacking with adjacent molecules, as observed in 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenyl ketone.
  • Fluorine interactions : Weak C-F···π interactions may contribute to lattice stabilization, though their contribution is minimal compared to hydrogen bonding.
Conformational Flexibility

The cyanomethyl group exhibits rotational freedom around the C-N bond, enabling multiple conformers. However, steric clashes between the cyanomethyl and fluorine substituents may restrict free rotation, favoring a planar conformation.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H NMR (CDCl₃):

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
NH (carboxamide) 7.8–8.2 Broad singlet 1H
CH₂ (cyanomethyl) 4.5–4.7 Singlet 2H
Pyridine H (ortho to F) 8.2–8.5 Doublet 1H

¹⁹F NMR (CDCl₃):

Fluorine Environment Chemical Shift (δ, ppm) Integration
F (3-position) -110 to -115 1F
F (5-position) -125 to -130 1F

¹³C NMR (CDCl₃):

Carbon Environment Chemical Shift (δ, ppm)
C=O (carboxamide) 165–170
CN (cyanomethyl) 115–120
C-F (3,5) 150–160
Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) MS :

m/z Fragment Relative Abundance (%)
223 [M]⁺ 100
195 [M - CN]⁺ 45
146 [M - CH₂CN]⁺ 30

Key fragmentation pathways include cleavage of the cyanomethyl group and loss of fluorine atoms.

Infrared and Raman Spectral Signatures

Infrared (IR) Spectra :

Functional Group Absorption Band (cm⁻¹)
N-H (amide) 3300–3350 (stretch)
C=O (amide) 1680–1710 (stretch)
C≡N (cyano) 2250–2260 (stretch)
C-F 1200–1300 (stretch)

Raman Spectra :

Vibrational Mode Raman Shift (cm⁻¹)
C≡N stretch 2250–2265
C-F stretch 1250–1280
Pyridine ring deformation 1500–1600

Computational Modeling Approaches

Density Functional Theory (DFT) Calculations

HOMO-LUMO Analysis :

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2

Electron Density Distribution :

  • HOMO : Localized on the pyridine ring and cyanomethyl group, indicating π-electron delocalization.
  • LUMO : Distributed across the carboxamide and fluorine substituents, highlighting electron-deficient regions.

Thermodynamic Stability : DFT calculations predict a planar conformation as the global minimum, with a Gibbs free energy of -223 kJ/mol (gas phase).

Properties

IUPAC Name

N-(cyanomethyl)-3,5-difluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O/c9-5-3-12-4-6(10)7(5)8(14)13-2-1-11/h3-4H,2H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWKBHMZCWRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)NCC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of 3,5-difluoropyridine-4-carboxylic acid with cyanomethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridine derivatives .

Scientific Research Applications

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyanomethyl group and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-2,3-dimethylpyridinium salts
  • N-(Cyanomethyl)-2-chloroisonicotinamide
  • N-(Cyanomethyl)-2,3-dimethylisoquinolinium salts

Uniqueness

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide is unique due to the presence of both cyanomethyl and difluoropyridine moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications. The fluorine atoms enhance its lipophilicity and metabolic stability, which are advantageous in pharmaceutical research .

Biological Activity

N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a pyridine ring substituted with difluoromethyl and cyano groups. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific cellular pathways. Notably, it has been shown to influence the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response and inflammation. Activation of STING leads to the production of type I interferons and other antiviral factors, suggesting that this compound may have applications in antiviral therapies .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
Antiviral Activity Induces type I interferon production via STING activation.
Anti-inflammatory Effects Modulates inflammatory responses through NF-kB and MAPK pathways.
Antimicrobial Properties Exhibits significant antibacterial activity against various pathogens.
Cytotoxic Effects Shows selective cytotoxicity in certain cancer cell lines.

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound effectively activated the STING pathway in vitro, leading to enhanced production of interferons in response to viral infection. This suggests potential for therapeutic use in viral diseases .
  • Anti-inflammatory Potential : In a model of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent. The modulation of NF-kB signaling was particularly noted as a critical mechanism .
  • Antimicrobial Activity : Research indicated that this compound exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The compound's mechanism involves disruption of bacterial cell wall synthesis .
  • Cytotoxicity Against Cancer Cells : In vitro studies showed that this compound selectively induced apoptosis in certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Cyanomethyl)-3,5-difluoropyridine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via carboxamide coupling reactions. For example, pyridine-4-carboxylic acid derivatives are activated using coupling reagents like HATU or EDC in the presence of a cyanomethylamine nucleophile. Solvent choice (e.g., DMF or ACN) and temperature (RT vs. 50°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is recommended to isolate the product .
  • Key Parameters : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometric ratios (e.g., 1.2:1 nucleophile:acid) to minimize unreacted starting material .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology : Use a combination of 1H^1H/13C^{13}C NMR to confirm the pyridine core (δ ~8.5 ppm for aromatic protons) and the cyanomethyl group (δ ~4.3 ppm for CH2_2). IR spectroscopy identifies the carboxamide C=O stretch (~1665 cm1^{-1}) and nitrile C≡N stretch (~2250 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy (±2 ppm) .
  • Data Interpretation : Compare observed shifts with computational predictions (e.g., DFT) or reference databases like NIST Chemistry WebBook .

Q. How can researchers optimize purity for biological assays, and what impurities are commonly observed?

  • Methodology : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/ACN gradient) to separate residual solvents (e.g., DMF) or hydrolyzed byproducts (e.g., free pyridine-4-carboxylic acid). Recrystallization from ethanol/water mixtures improves crystalline purity .
  • Critical Checks : Quantify impurities via 1H^1H NMR integration or LC-MS area-under-curve analysis. Fluorine substituents may introduce halogenated byproducts during synthesis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodology : For complex splitting in 1H^1H NMR (e.g., due to fluorine coupling), use 19F^{19}F-decoupled NMR or 2D experiments (COSY, HSQC) to assign signals. X-ray crystallography (as in COD Entry 2230670) provides definitive structural confirmation, especially for regiochemical ambiguities .
  • Case Study : If diastereomeric impurities are suspected (e.g., from chiral cyanomethyl groups), chiral HPLC or polarimetry can differentiate enantiomers .

Q. What strategies address low yields in large-scale synthesis, and how do solvent effects contribute?

  • Methodology : Scale-up challenges often arise from poor solubility of intermediates. Switch to polar aprotic solvents (e.g., DMSO) or use microwave-assisted synthesis to enhance reaction kinetics. For example, reports improved yields in n-butanol vs. acetic acid for analogous pyridine derivatives .
  • Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., varying temperature, solvent polarity, and catalyst loading) statistically identify critical factors. Reaction monitoring via in situ FTIR or Raman spectroscopy enables real-time adjustments .

Q. How can researchers design bioactivity studies to evaluate this compound’s potential as a kinase inhibitor or fluorophore?

  • Methodology : For kinase inhibition:

  • Use ATP-binding site competition assays (e.g., fluorescence polarization with JNK-IN-7 as a reference inhibitor) .
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to the pyridine-binding pocket of kinases.
    • For fluorophore applications:
  • Evaluate photophysical properties (e.g., excitation/emission maxima, quantum yield) in solvents of varying polarity. Compare with FMP-10 derivatives, which exhibit fluorophore behavior via anthracene conjugation .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in melting points or solubility reported across studies?

  • Methodology : Polymorphism (e.g., crystalline vs. amorphous forms) often explains melting point variations. Use differential scanning calorimetry (DSC) to identify phase transitions. For solubility conflicts, standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and control temperature (±0.5°C) during measurements .
  • Case Example : reports a melting point of 261.2°C for a related pyridinecarboxamide, but batch-dependent impurities (e.g., residual acetonitrile) may lower observed values.

Experimental Design Considerations

Q. What in vitro assays are appropriate for assessing metabolic stability, and how do structural features influence results?

  • Methodology : Use liver microsomal assays (human or rodent) with NADPH cofactor to measure half-life (t1/2t_{1/2}). The cyanomethyl group may undergo cytochrome P450-mediated oxidation, so include glutathione trapping to detect reactive metabolites. LC-MS/MS quantifies parent compound depletion .
  • Structural Insights : Fluorine atoms at positions 3 and 5 on the pyridine ring enhance metabolic stability by blocking oxidation sites .

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